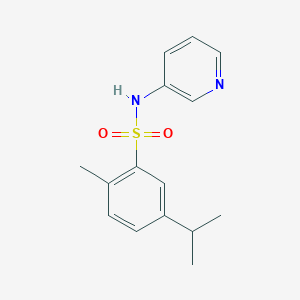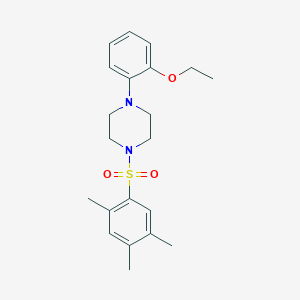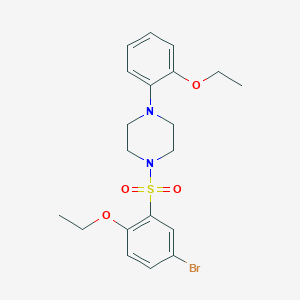
1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylpiperidine is a chemical compound that features a piperidine ring substituted with a sulfonyl group and a bromomethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methoxyphenol and 4-methylpiperidine.
Sulfonylation: The 4-bromo-3-methoxyphenol undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.
Coupling Reaction: The sulfonyl derivative is then coupled with 4-methylpiperidine using a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of sulfonyl and bromomethoxyphenyl groups on biological systems.
Industrial Applications: The compound may find use in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylpiperidine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromomethoxyphenyl group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxyphenol: A precursor in the synthesis of the target compound.
4-Methylpiperidine: Another precursor used in the synthesis.
4-Bromophenyl methyl sulfone: A compound with a similar sulfonyl group but different substitution pattern.
Uniqueness
1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylpiperidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonyl-4-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-10-5-7-15(8-6-10)19(16,17)11-3-4-12(14)13(9-11)18-2/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFSLGHDXHPBDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B350347.png)
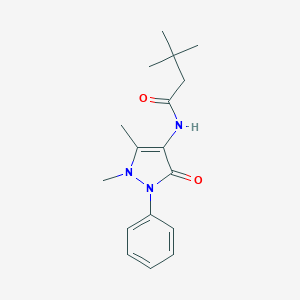
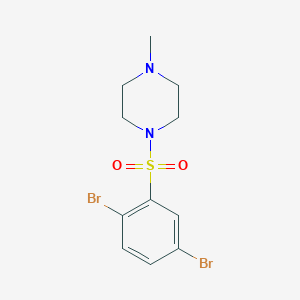
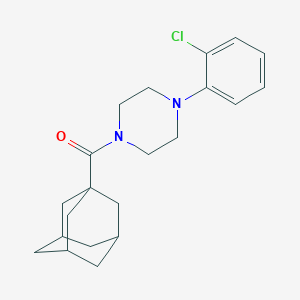
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B350368.png)
![4-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]morpholine](/img/structure/B350370.png)
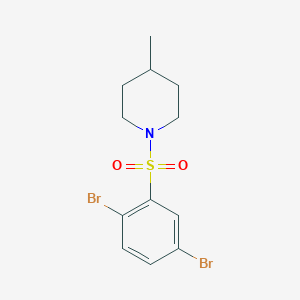

![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B350377.png)

![4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]morpholine](/img/structure/B350382.png)
